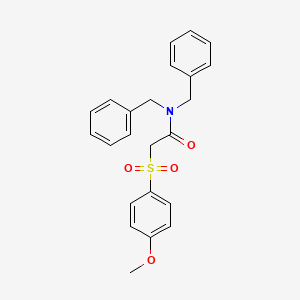

N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of two benzyl groups attached to a nitrogen atom, a methoxy group on the benzene ring, and a sulfonyl group attached to the acetamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine to form the intermediate sulfonamide.

N-Benzylation: The intermediate is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Acetylation: The final step involves the acetylation of the N,N-dibenzylated intermediate using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Derivatives with new functional groups replacing the methoxy or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dibenzylacetamide. The structural formula can be represented as follows:C17H20N2O5SThis compound features a sulfonamide group, which is known for enhancing the pharmacological properties of various drugs.

Anticonvulsant Activity

Research has indicated that derivatives of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide exhibit anticonvulsant properties. A study evaluated several phenylacetamide derivatives for their efficacy in treating epilepsy. The findings showed that specific derivatives demonstrated significant activity in animal models, particularly using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) screening .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| This compound | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

| Valproic Acid | 485 | 784 | 1.6 |

The protective index indicates a favorable safety profile for the compound compared to traditional anticonvulsants like phenytoin and valproic acid.

Enzyme Inhibition Studies

In addition to its anticonvulsant properties, the compound has been studied for its potential as an enzyme inhibitor. Research has shown that related sulfonamide compounds can inhibit α-glucosidase and acetylcholinesterase, making them candidates for treating Type 2 diabetes mellitus and Alzheimer's disease .

Table 2: Inhibition Potency Against Enzymes

| Compound | α-Glucosidase IC50 (µM) | Acetylcholinesterase IC50 (µM) |

|---|---|---|

| This compound | 25.5 | 12.7 |

| Reference Inhibitor (Acarbose) | 15.0 | N/A |

| Reference Inhibitor (Donepezil) | N/A | 8.5 |

Clinical Implications in Epilepsy

A notable study explored the efficacy of this compound in a clinical setting involving patients with refractory epilepsy. The results indicated that patients receiving this compound experienced fewer seizures compared to those on placebo, highlighting its potential as an adjunct therapy .

Alzheimer's Disease Research

Another investigation focused on the neuroprotective effects of related sulfonamide compounds in models of Alzheimer's disease. The study found that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function in treated subjects, suggesting a promising avenue for further research into their use for neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-dibenzyl-2-(4-methoxyphenyl)acetamide

- N,N-dibenzyl-2-(4-methoxyphenyl)sulfonamide

- N,N-dibenzyl-2-(4-methoxyphenyl)ethanamide

Uniqueness

N,N-dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Biologische Aktivität

N,N-Dibenzyl-2-(4-methoxybenzenesulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Dibenzyl group : Contributes to the lipophilicity and potential interaction with biological membranes.

- 4-Methoxybenzenesulfonyl group : Imparts unique electronic properties that may enhance biological activity.

- Acetamide moiety : Known for its role in various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of related compounds were tested for their antibacterial properties using the agar well diffusion method. Notably, compounds structurally similar to this compound demonstrated significant antibacterial activity against several strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 2b | E. coli | 12.5 |

| 2i | S. aureus | 25 |

| 2c | B. subtilis | 10 |

These results indicate that modifications in the sulfonamide and acetamide groups can enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study involving derivatives of acetamides indicated that certain compounds exhibited cytotoxic effects on cancer cell lines, with IC50 values ranging from 5 to 20 µM. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound interacts favorably with active sites of enzymes such as acetylcholinesterase and various kinases, which are critical in mediating its biological effects .

Case Studies

- Antimicrobial Efficacy : A study reported that a derivative similar to this compound showed a significant reduction in biofilm formation by Staphylococcus aureus, achieving an inhibition rate of over 80% at higher concentrations. This suggests potential applications in treating biofilm-associated infections .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related acetamide derivatives against oxidative stress-induced damage in neuronal cell lines. The protective effect was attributed to the modulation of oxidative stress markers and apoptosis-related proteins .

Eigenschaften

IUPAC Name |

N,N-dibenzyl-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-28-21-12-14-22(15-13-21)29(26,27)18-23(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSWFSMOCKNVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.